Doxazosin, (S)- Doxazosin, (S)-
Brand Name: Vulcanchem
CAS No.: 104874-86-4
VCID: VC0193070
InChI: InChI=1S/C23H25N5O5/c1-30-18-11-14-15(12-19(18)31-2)25-23(26-21(14)24)28-9-7-27(8-10-28)22(29)20-13-32-16-5-3-4-6-17(16)33-20/h3-6,11-12,20H,7-10,13H2,1-2H3,(H2,24,25,26)/t20-/m0/s1
SMILES: COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)N)OC
Molecular Formula: C23H25N5O5
Molecular Weight: 451.5 g/mol

Doxazosin, (S)-

CAS No.: 104874-86-4

VCID: VC0193070

Molecular Formula: C23H25N5O5

Molecular Weight: 451.5 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Doxazosin, (S)- - 104874-86-4

Description

Doxazosin is an alpha-1 adrenergic receptor antagonist used to treat hypertension and urinary obstruction caused by benign prostatic hyperplasia . It works by relaxing muscles in the blood vessels and the prostate and bladder neck, making it easier for blood to flow and for men to urinate . Doxazosin is available under the brand name Cardura, among others, and is also available as a generic medication . Doxazosin is also used for nightmares and flashbacks in posttraumatic stress disorder (PTSD) .

Doxazosin is a quinazoline compound that selectively blocks α1-adrenergic receptors . Other alpha-1 antagonists include Prazosin, Terazosin, Tamsulosin and Alfuzosin . Doxazosin is generally considered safe, well-tolerated, and effective as an add-on antihypertensive drug . It can be administered once daily due to its long-lasting effects .

The available search results do not contain information about "Doxazosin, (S-)." The search results mention "Doxazosin, (R)-" which is a N-arylpiperazine . Doxazosin is available in oral tablets and extended-release tablets in various dosages . Doxazosin mesylate is a product ingredient for Doxazosin . Common side effects of Doxazosin include dizziness, sleepiness, swelling, nausea, shortness of breath, and abdominal pain .

CAS No. 104874-86-4
Product Name Doxazosin, (S)-
Molecular Formula C23H25N5O5
Molecular Weight 451.5 g/mol
IUPAC Name [4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methanone
Standard InChI InChI=1S/C23H25N5O5/c1-30-18-11-14-15(12-19(18)31-2)25-23(26-21(14)24)28-9-7-27(8-10-28)22(29)20-13-32-16-5-3-4-6-17(16)33-20/h3-6,11-12,20H,7-10,13H2,1-2H3,(H2,24,25,26)/t20-/m0/s1
Standard InChIKey RUZYUOTYCVRMRZ-FQEVSTJZSA-N
SMILES COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)N)OC
Canonical SMILES COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)N)OC
Purity > 95%
Synonyms (S)-1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-4-[(2,3-dihydro-1,4-benzodioxin-2-yl)carbonyl]-piperazine; 1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-4-[[(2S)-2,3-dihydro-1,4-benzodioxin-2-yl]carbonyl]piperazine
PubChem Compound 6604576
Last Modified Apr 15 2024

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